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Compound of Interest

Compound Name: 2C-B-Fly

Cat. No.: B122744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of two

psychoactive phenethylamines: 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and its

structural analog, 2C-B-Fly. This analysis is based on available experimental data and is

intended to inform research and drug development efforts.

Introduction
2C-B is a well-known synthetic phenethylamine first synthesized by Alexander Shulgin.[1] It is

recognized for its psychedelic and entactogenic effects. 2C-B-Fly is a derivative of 2C-B where

the two methoxy groups are incorporated into dihydrofuran rings, creating a more rigid

molecular structure.[2] This structural modification can significantly influence the

pharmacological profile of the compound. Both compounds are primarily known for their

interaction with serotonin receptors, particularly the 5-HT₂ subfamily.[3][4]

Data Presentation
The following tables summarize the quantitative pharmacological data for 2C-B and 2C-B-Fly.

It is important to note that the data has been compiled from various studies, and direct

comparisons should be made with caution due to potential inter-experimental variability.

Table 1: Receptor Binding Affinities (Ki, nM)
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Compound 5-HT₂A 5-HT₂B 5-HT₂C Reference

2C-B 8.6 - - [5]

2C-B-Fly 11 - - [5]

Lower Kᵢ values indicate higher binding affinity.

Table 2: Functional Activity at Serotonin Receptors

Compound Assay Receptor EC₅₀ (nM) Eₘₐₓ (%) Reference

2C-B Calcium Flux 5-HT₂A 1.2 101 [3]

Calcium Flux 5-HT₂B 13 97 [3]

Calcium Flux 5-HT₂C 0.63 98 [3]

β-Arrestin

Recruitment
5-HT₂A 9.03 89 [2]

2C-B-Fly
β-Arrestin

Recruitment
5-HT₂A 8.11 81.8 [2]

EC₅₀ (half-maximal effective concentration) indicates potency, with lower values representing

higher potency. Eₘₐₓ (maximum effect) indicates efficacy relative to a reference agonist.

Table 3: Pharmacokinetic Parameters

Compoun
d

Species
Dosage
and
Route

Tₘₐₓ Cₘₐₓ t₁/₂
Referenc
e

2C-B Human 20 mg, oral 2.43 hours 3.31 ng/mL
1.2 - 2.5

hours
[3]

2C-Fly Rat
1 mg/kg,

oral
60 min - - [1]
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Tₘₐₓ: Time to reach maximum plasma concentration. Cₘₐₓ: Maximum plasma concentration. t₁/

₂: Elimination half-life. Note: Data for 2C-Fly is limited and from an animal study.

Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Methodology:

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-

HT₂A receptor) are prepared from cultured cells (e.g., HEK293) or brain tissue.

Incubation: The membranes are incubated with a specific concentration of a radiolabeled

ligand (e.g., [³H]ketanserin for the 5-HT₂A receptor) and varying concentrations of the

unlabeled test compound (2C-B or 2C-B-Fly).

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating

the receptor-bound radioligand from the unbound radioligand.

Quantification: The amount of radioactivity trapped on the filters is measured using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the

Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the

radioligand and Kᴅ is its dissociation constant.

Calcium Flux Functional Assay
Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound at a

Gq-coupled receptor, such as the 5-HT₂A receptor.

Methodology:

Cell Culture: Cells stably expressing the receptor of interest are plated in a multi-well plate.
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Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM),

which will increase in fluorescence upon binding to intracellular calcium.

Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR).

After establishing a baseline fluorescence reading, varying concentrations of the test

compound are added to the wells.

Fluorescence Measurement: The instrument measures the change in fluorescence intensity

over time, which corresponds to the release of intracellular calcium stores triggered by

receptor activation.

Data Analysis: The peak fluorescence response for each concentration is determined. Dose-

response curves are generated to calculate the EC₅₀ and Eₘₐₓ values.
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Caption: 5-HT₂A Receptor Gq Signaling Pathway.
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Caption: Experimental Workflows for Pharmacological Assays.
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Based on the available data, both 2C-B and 2C-B-Fly exhibit high affinity for the 5-HT₂A

receptor, with Kᵢ values in the low nanomolar range.[5] The rigidified structure of 2C-B-Fly,

resulting from the incorporation of the methoxy groups into dihydrofuran rings, does not appear

to significantly alter its binding affinity at this receptor compared to 2C-B.[5]

Functional Activity
In a β-arrestin recruitment assay, 2C-B and 2C-B-Fly demonstrated similar potencies at the 5-

HT₂A receptor, with EC₅₀ values of 9.03 nM and 8.11 nM, respectively.[2] 2C-B showed a

slightly higher efficacy (Eₘₐₓ of 89%) compared to 2C-B-Fly (Eₘₐₓ of 81.8%) in this particular

assay.[2] Data from calcium flux assays for 2C-B indicates that it is a potent and efficacious

agonist at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[3] While comparable calcium flux data for

2C-B-Fly is not readily available, its structural similarity and binding affinity suggest it likely acts

as a potent agonist at these receptors as well.

Pharmacokinetics and Metabolism
Pharmacokinetic data for 2C-B in humans shows a relatively rapid onset of action and a short

elimination half-life.[3] The metabolism of 2C-B is extensive and primarily involves oxidative

deamination and demethylation.[6]

Pharmacokinetic and metabolism data for 2C-B-Fly is less comprehensive. Studies on related

"FLY" compounds and derivatives like 2C-B-Fly-NBOMe suggest that these molecules are also

subject to extensive metabolism, including hydroxylation, O-demethylation, and N-acetylation.

[6][7] Animal studies indicate that "2C-FLY" reaches peak concentrations in the blood within an

hour of oral administration.[1] The more rigid structure of 2C-B-Fly may influence its metabolic

stability and distribution compared to 2C-B, but further research is needed to fully characterize

its pharmacokinetic profile.

Conclusion
Both 2C-B and 2C-B-Fly are potent serotonergic agents with high affinity for the 5-HT₂A

receptor. The available in vitro data suggests that the rigidification of the 2C-B structure to form

2C-B-Fly does not dramatically alter its binding affinity or functional potency at the 5-HT₂A

receptor. However, subtle differences in efficacy have been observed. The primary

pharmacological effects of both compounds are likely mediated through their agonist activity at

5-HT₂ receptors, leading to the activation of the Gq signaling pathway. Further research,
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particularly direct comparative studies and comprehensive pharmacokinetic and metabolic

profiling of 2C-B-Fly, is necessary to fully elucidate the pharmacological distinctions between

these two compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b122744?utm_src=pdf-body
https://www.benchchem.com/product/b122744?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10033663/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10033663/
https://backoffice.biblio.ugent.be/download/8687071/8695417
https://en.wikipedia.org/wiki/2C-B
https://en.wikipedia.org/wiki/2C-B-FLY
https://pmc.ncbi.nlm.nih.gov/articles/PMC6863604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6863604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6863604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8624686/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8624686/
https://www.researchgate.net/figure/Metabolic-pathways-of-2C-B-Fly-NBOMe_fig1_356212041
https://www.benchchem.com/product/b122744#2c-b-fly-vs-2c-b-a-comparative-pharmacological-analysis
https://www.benchchem.com/product/b122744#2c-b-fly-vs-2c-b-a-comparative-pharmacological-analysis
https://www.benchchem.com/product/b122744#2c-b-fly-vs-2c-b-a-comparative-pharmacological-analysis
https://www.benchchem.com/product/b122744#2c-b-fly-vs-2c-b-a-comparative-pharmacological-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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